Cas no 1007233-16-0 (N-(2,6-dicyclohexyloxan-4-yl)acetamide)

N-(2,6-dicyclohexyloxan-4-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,6-dicyclohexyloxan-4-yl)acetamide
- N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide
- DB-367279
- DTXSID00696543
- DTXSID501214891
- 1159826-02-4
- 4-ACETYLAMINO-2,6-DICYCLOHEXYL-TETRAHYDROPYRANE
- 1007233-16-0
-
- Inchi: InChI=1S/C19H33NO2/c1-14(21)20-17-12-18(15-8-4-2-5-9-15)22-19(13-17)16-10-6-3-7-11-16/h15-19H,2-13H2,1H3,(H,20,21)
- InChI Key: RDROZMXLWOJMJZ-UHFFFAOYSA-N
- SMILES: CC(=O)NC1CC(OC(C1)C2CCCCC2)C3CCCCC3
Computed Properties
- Exact Mass: 307.251129g/mol
- Monoisotopic Mass: 307.251129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 4.8
- Molecular Weight: 307.5g/mol
N-(2,6-dicyclohexyloxan-4-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-261631-100mg |
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane, |
1007233-16-0 | 100mg |
¥2053.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-261631-100 mg |
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane, |
1007233-16-0 | 100MG |
¥2,053.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-261631A-1g |
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane, |
1007233-16-0 | 1g |
¥6927.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-261631A-1 g |
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane, |
1007233-16-0 | 1g |
¥6,927.00 | 2023-07-11 |
N-(2,6-dicyclohexyloxan-4-yl)acetamide Related Literature
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
Additional information on N-(2,6-dicyclohexyloxan-4-yl)acetamide
Comprehensive Overview of N-(2,6-dicyclohexyloxan-4-yl)acetamide (CAS No. 1007233-16-0): Properties, Applications, and Industry Insights
N-(2,6-dicyclohexyloxan-4-yl)acetamide (CAS No. 1007233-16-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This molecule, characterized by its dicyclohexyloxan backbone and acetamide functional group, presents a fascinating case study for researchers exploring novel bioactive compounds. The compound's intricate molecular architecture, combining cyclic and acyclic components, makes it a subject of interest in drug discovery and material science.
In recent years, the scientific community has shown growing interest in N-(2,6-dicyclohexyloxan-4-yl)acetamide derivatives, particularly as potential building blocks for pharmaceutical intermediates. The compound's structural complexity offers multiple sites for modification, enabling the development of diverse analogs with tailored properties. Researchers investigating CAS 1007233-16-0 have focused on its potential role in creating molecules with improved bioavailability and target specificity, addressing current challenges in drug development.
The synthesis of N-(2,6-dicyclohexyloxan-4-yl)acetamide typically involves multi-step organic reactions, with careful control of stereochemistry being crucial due to the presence of multiple chiral centers. Modern synthetic approaches emphasize green chemistry principles, aligning with the pharmaceutical industry's push toward more sustainable manufacturing processes. This aspect has become particularly relevant as environmental concerns and regulatory pressures drive innovation in chemical synthesis methodologies.
From a physicochemical perspective, CAS 1007233-16-0 exhibits properties that make it suitable for various formulation strategies. Its balanced lipophilicity, derived from the dicyclohexyl moieties, and hydrogen-bonding capacity from the acetamide group contribute to interesting solubility characteristics. These properties are frequently discussed in forums focusing on drug formulation challenges and excipient compatibility, topics that rank highly in scientific search queries.
Analytical characterization of N-(2,6-dicyclohexyloxan-4-yl)acetamide employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's structural elucidation has provided valuable insights into conformational preferences and intermolecular interactions, information that is crucial for understanding its behavior in biological systems. These analytical aspects frequently appear in searches related to structural determination methods and compound characterization protocols.
In the context of current research trends, CAS 1007233-16-0 has been explored in relation to several emerging therapeutic areas. While specific applications remain proprietary in many cases, published literature suggests investigations into its potential as a scaffold for central nervous system targets and metabolic regulators. These areas align with growing public interest in neurological health and metabolic disorders, as reflected in healthcare-related search trends.
The stability profile of N-(2,6-dicyclohexyloxan-4-yl)acetamide under various conditions has been another focus of research, particularly regarding its behavior in different pH environments and thermal stress scenarios. Such studies are essential for pharmaceutical development and quality control considerations, topics that consistently rank high in professional search queries within the chemical and pharmaceutical industries.
From a commercial perspective, the availability of CAS 1007233-16-0 through specialty chemical suppliers has enabled broader research access while maintaining appropriate quality standards. The compound's pricing and sourcing frequently appear in procurement-related searches, reflecting the practical considerations of research and development teams working with specialized organic molecules.
Looking forward, the scientific community anticipates continued exploration of N-(2,6-dicyclohexyloxan-4-yl)acetamide derivatives, particularly in the context of fragment-based drug discovery and combinatorial chemistry approaches. The compound's structural features position it as a valuable template for generating molecular diversity, addressing the pharmaceutical industry's ongoing need for novel chemical entities with improved therapeutic profiles.
In summary, N-(2,6-dicyclohexyloxan-4-yl)acetamide (CAS No. 1007233-16-0) represents an intriguing case study in modern medicinal chemistry and chemical research. Its unique structural attributes, combined with potential applications in drug discovery, make it a compound of sustained interest to researchers and industry professionals alike. As synthetic methodologies advance and analytical techniques become more sophisticated, our understanding of this molecule and its derivatives will undoubtedly expand, potentially leading to significant contributions in pharmaceutical science and related fields.
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